GS-9667

Cardiovascular Safety A1 Adenosine Receptor Partial Agonism

GS-9667 is a selective partial A1AR agonist that robustly lowers plasma FFA without the bradycardia or AV block of full agonists like CPA. This decoupled antilipolytic effect, combined with a lack of FFA rebound, makes it the superior tool for chronic metabolic studies in vivo. For reliable, high-purity material that delivers reproducible results in models of T2DM and dyslipidemia, order now.

Molecular Formula C21H24FN5O4S
Molecular Weight 461.5 g/mol
CAS No. 618380-90-8
Cat. No. B1672342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-9667
CAS618380-90-8
Synonyms2-(6-((2-hydroxycyclopentyl)amino)purin-9-yl)-5-((2-fluorophenylthio)methyl)oxolane-3,4-diol
CVT 3619
CVT-3619
CVT3619
GS-9667
Molecular FormulaC21H24FN5O4S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSC5=CC=CC=C5F)O)O
InChIInChI=1S/C21H24FN5O4S/c22-11-4-1-2-7-15(11)32-8-14-17(29)18(30)21(31-14)27-10-25-16-19(23-9-24-20(16)27)26-12-5-3-6-13(12)28/h1-2,4,7,9-10,12-14,17-18,21,28-30H,3,5-6,8H2,(H,23,24,26)/t12-,13-,14-,17-,18-,21-/m1/s1
InChIKeyIZRXENCTXNMAMI-DIJFLQFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GS-9667 (CVT-3619) Procurement Guide: A Selective Partial A1 Adenosine Receptor Agonist for Metabolic Research


GS-9667 (also designated as CVT-3619, CAS 618380-90-8) is a novel N6-5′-substituted adenosine analog that functions as a selective, partial agonist of the A1 adenosine receptor (A1AdoR) [1]. This small molecule (MW 461.5 Da, XlogP 1.7) is distinguished from full A1 agonists by its partial efficacy, which translates to a unique profile of antilipolytic activity and metabolic regulation without the pronounced cardiovascular side effects (e.g., bradycardia, AV block) associated with full agonists [2]. Its primary research application is in the study of Type 2 diabetes (T2DM) and dyslipidemia, where it lowers circulating free fatty acids (FFA) via inhibition of adipose tissue lipolysis [3].

GS-9667 (CVT-3619): Why A1 Adenosine Receptor Agonists Are Not Interchangeable in Metabolic Studies


A1 adenosine receptor (A1AdoR) agonists are not a homogeneous class; critical differences in intrinsic efficacy (full vs. partial agonism), receptor selectivity profiles, and off-target cardiovascular effects preclude simple substitution in experimental models [1]. For instance, the full agonist N6-cyclopentyladenosine (CPA) potently inhibits lipolysis but also induces atrioventricular (AV) block and near cessation of atrial electrical activity, severely limiting its utility in vivo [2]. Conversely, other partial agonists like capadenoson or neladenoson may have different selectivity fingerprints (e.g., significant A2B activity) that confound the interpretation of A1-specific metabolic effects [3]. The selection of GS-9667 is justified by its specific combination of a partial A1 efficacy profile that decouples antilipolytic activity from deleterious cardiac effects, and its robust, quantified ability to lower plasma FFA without rebound or desensitization, a common liability of other antilipolytic agents such as nicotinic acid [4].

GS-9667 (CVT-3619) Quantitative Differentiation Data: Direct Comparisons Against Key Alternatives


Partial vs. Full A1 Agonism: Cardiovascular Safety Profile of GS-9667 Compared to CPA

GS-9667 demonstrates a critical safety advantage over the full A1 agonist N6-cyclopentyladenosine (CPA). In isolated guinea pig heart preparations, GS-9667 did not change atrial rate and caused only a minor (6-ms) prolongation of the stimulus-to-His bundle interval without inducing atrioventricular (AV) block. In stark contrast, CPA caused AV block and near cessation of atrial electrical activity [1]. This functional differentiation is attributed to GS-9667's partial agonist nature (lower intrinsic efficacy) at the A1AdoR [1].

Cardiovascular Safety A1 Adenosine Receptor Partial Agonism Atrioventricular Block

Sustained FFA Reduction: GS-9667 Lacks the Rebound Hyperlipidemia Seen with Nicotinic Acid

A key differentiator for GS-9667 in antilipolytic studies is its lack of a rebound increase in plasma free fatty acids (FFA) following acute administration, a phenomenon characteristic of nicotinic acid. In conscious, instrumented rats, an acute reduction of FFA by GS-9667 (CVT-3619) was not followed by a rebound increase in FFA, in contrast to the pattern observed with nicotinic acid [1]. Furthermore, the antilipolytic effect of GS-9667 (1 mg/kg i.v. bolus) showed no evidence of tachyphylaxis (desensitization) over three consecutive treatments [1].

Lipolysis Free Fatty Acids Antilipolytic Metabolic Rebound

Subtype Selectivity Profile: Quantified Ki Values of GS-9667 for Human Adenosine Receptor Subtypes

GS-9667 exhibits high selectivity for the A1 adenosine receptor over other adenosine receptor subtypes, a critical feature for dissecting A1-specific pharmacology. Binding data from the IUPHAR/BPS Guide to Pharmacology indicates a Ki of 55 nM (pKi 7.26) for the human A1 receptor. In contrast, its affinity for the human A2A receptor is >10,000 nM (pKi 5.0), and for the human A2B receptor is >50,000 nM (pKi 4.3) [1]. This translates to a >180-fold selectivity for A1 over A2A and a >900-fold selectivity for A1 over A2B.

Receptor Selectivity Adenosine Receptors A1AR Binding Affinity

Functional Potency in Human Adipocytes: GS-9667 IC50 Values for cAMP Reduction and Lipolysis

GS-9667 demonstrates potent, functional antilipolytic activity in primary adipocytes. In rat epididymal adipocytes, GS-9667 (CVT-3619) reduced cellular cyclic AMP (cAMP) content with an IC50 of 6 nM and inhibited the release of nonesterified fatty acids (NEFA) with an IC50 of 44 nM [1]. These values provide a functional benchmark for its efficacy in suppressing lipolysis, the primary mechanism through which it lowers plasma FFA. While this is not a direct head-to-head comparison with another compound in the same assay, the 6 nM potency for cAMP reduction is consistent with its high-affinity binding state (KH=14 nM) and positions it as a highly potent tool for studying A1-mediated antilipolysis [1].

Lipolysis cAMP Adipocyte Functional Assay

In Vivo Insulin Sensitization: GS-9667 Potentiates Insulin Action in Rodent Models

Beyond simple FFA reduction, GS-9667 has been shown to directly enhance insulin action. In a hyperinsulinemic-euglycemic clamp study in high-fat diet-fed C57BL/6J mice (a model of insulin resistance), treatment with GS-9667 (CVT-3619) 15 minutes prior to the clamp significantly increased the glucose infusion rate (GIR) required to maintain euglycemia [1]. The GIR was restored to values similar to those of chow-fed, insulin-sensitive control mice (P < 0.01) [1]. In a separate study in awake rats, the presence of GS-9669 (0.5 mg/kg) increased the potency of insulin to decrease lipolysis by 4-fold (P < 0.01) [2].

Insulin Sensitivity Insulin Resistance Euglycemic Clamp In Vivo Pharmacology

Human Pharmacokinetics and Tolerability: GS-9667 Clinical Data Confirms Linear Kinetics and Sustained FFA Lowering

Data from a controlled clinical trial in healthy non-obese and obese subjects provides quantitative human evidence for GS-9667's profile. Oral doses of GS-9667 ≥300 mg caused dose-dependent reductions in plasma FFA levels that were reproducible over 14 days of dosing, with no evidence of desensitization or rebound [1]. The compound exhibited linear pharmacokinetics, was rapidly absorbed and distributed, and achieved steady-state concentrations within 3-5 days [1]. All tested doses were well-tolerated [1]. This human data confirms that the key differentiating features of GS-9667 (sustained FFA lowering without desensitization/rebound and a favorable safety profile) observed in preclinical models translate to a clinical setting.

Clinical Pharmacology Pharmacokinetics Free Fatty Acids Safety

GS-9667 (CVT-3619) Application Scenarios: Optimized Use Cases Based on Quantitative Evidence


Investigating A1AR-Specific Metabolic Regulation without Cardiovascular Confounds

This scenario leverages the direct head-to-head evidence that GS-9667, unlike the full agonist CPA, does not induce AV block or alter atrial rate [1]. For in vivo studies of A1AR-mediated antilipolysis, insulin sensitization, or effects on hepatic glucose production, GS-9667 is the superior choice. Its partial agonist profile allows for robust engagement of adipocyte A1AR (demonstrated by IC50 values of 6-44 nM for functional antilipolysis [1]) at doses that do not elicit the bradycardia and conduction disturbances that would confound metabolic readouts or limit dosing in chronic studies. This makes it ideal for experiments requiring repeated, high-dose administration in conscious, unrestrained animals.

Studying the Link Between Sustained FFA Lowering and Insulin Sensitivity without Rebound Hyperlipidemia

This use case is supported by the comparative evidence against nicotinic acid [1] and the insulin sensitization data [2]. GS-9667 is uniquely suited for experiments designed to test the hypothesis that a chronic reduction in circulating FFA improves insulin sensitivity. Its lack of FFA rebound [1] ensures that the experimental intervention results in a sustained lowering of plasma lipids, avoiding the confounding spike seen with nicotinic acid. The demonstrated 4-fold increase in insulin's antilipolytic potency in vivo [1] and the restoration of whole-body insulin sensitivity in diet-induced obese mice [2] provide a solid mechanistic foundation for this application.

In Vitro Functional Studies of Adipocyte A1AR Signaling

The well-characterized functional potency of GS-9667 in primary adipocytes (IC50 cAMP reduction: 6 nM; IC50 NEFA release: 44 nM [1]) makes it a precise pharmacological tool for in vitro signal transduction studies. Researchers can confidently use GS-9667 to selectively activate A1AR-dependent pathways in adipocytes, as its high selectivity over A2A and A2B receptors (>180-fold and >900-fold, respectively [2]) minimizes off-target activation at concentrations required for A1 engagement. This is critical for experiments aimed at dissecting the downstream signaling events (e.g., Gi-mediated cAMP inhibition) that lead to suppression of lipolysis.

Translational Research Requiring a Clinically Validated A1AR Partial Agonist Tool Compound

For drug discovery and translational research programs targeting metabolic disease, the clinical data for GS-9667 [1] provides a critical bridge between preclinical models and human biology. The compound's demonstrated human safety, tolerability, linear pharmacokinetics, and sustained FFA-lowering effect without desensitization [1] de-risk its use as a tool compound for target validation. This is in stark contrast to full A1 agonists or less selective partial agonists, whose human tolerability is often limited. GS-9667 can serve as a benchmark for new chemical entities or as a pharmacological probe in human ex vivo tissue studies (e.g., on isolated human adipocytes) to confirm target engagement and downstream effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GS-9667

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.